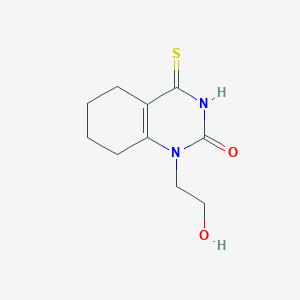

1-(2-hydroxyethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about seems to be a derivative of quinazolinone, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Molecular Structure Analysis

The molecular structure of quinazolinones consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the functional groups present in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinazolinones are generally stable compounds. They are often crystalline solids at room temperature and are soluble in common organic solvents .

Scientific Research Applications

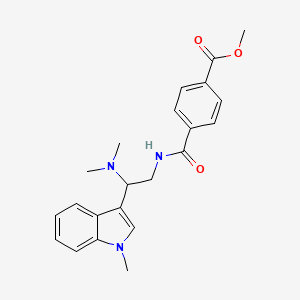

- Tryptophol serves as a reactant for the preparation of inhibitors targeting the C-terminal domain of RNA polymerase II. These inhibitors play a crucial role in cancer research by modulating transcription processes and suppressing tumor growth .

- Researchers have explored tryptophol derivatives as potential anti-HIV-1 agents. These compounds exhibit antiviral activity by interfering with viral replication and entry mechanisms .

- Tryptophol derivatives have been investigated for their ability to disrupt protein-protein interactions. Such inhibitors are valuable tools in drug discovery and understanding cellular signaling pathways .

- Tryptophol shows partial agonistic activity toward the serotonin 5-HT1A receptor. This receptor is implicated in mood regulation and anxiety, making tryptophol derivatives relevant for neuropsychiatric research .

- Some tryptophol analogs act as growth hormone secretagogues, stimulating growth hormone release. These compounds are of interest in endocrinology and metabolic studies .

- Tryptophol derivatives have been explored as potential VEGF inhibitors. VEGF plays a critical role in angiogenesis, and inhibiting it may have implications in cancer therapy and wound healing .

- Tryptophol compounds have been investigated as ligands for the A2B adenosine receptor. These receptors are involved in immune responses and inflammation, making this research relevant to immunology and pharmacology .

- Researchers have studied tryptophol derivatives as potential inhibitors of the crucifer phytoalexin brassinin. These compounds may play a role in plant defense mechanisms and agricultural applications .

Inhibitors of RNA Polymerase II C-Terminal Domain (CTD) and Antitumor Activities

Anti-HIV-1 Agents

Protein-Protein Interaction Inhibitors

Serotonin 5-HT1A Receptor Partial Agonists

Growth Hormone Secretagogues

Vascular Endothelial Growth Factor (VEGF) Inhibitors

A2B Adenosine Receptor Ligands

Detoxification Inhibitors of Crucifer Phytoalexin Brassinin

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-hydroxyethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-6-5-12-8-4-2-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGUIVLZBQPKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)NC(=O)N2CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2563774.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2563778.png)

![3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2563779.png)

![[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone](/img/structure/B2563780.png)

![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)

![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)